1-(2,2-Dimethoxyethyl)guanidine

Descripción general

Descripción

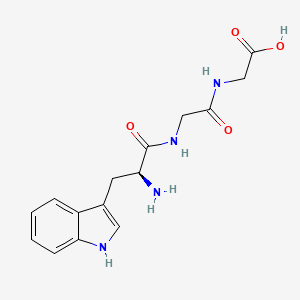

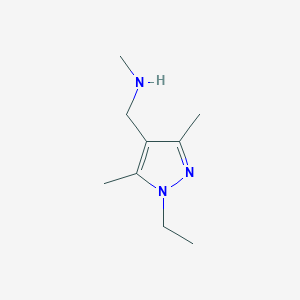

1-(2,2-Dimethoxyethyl)guanidine is a chemical compound with the molecular formula C5H13N3O2 . It is a derivative of guanidine, a strong organic base that exists primarily as guanidium ions at physiological pH .

Synthesis Analysis

The synthesis of guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, has been a topic of interest in recent research. A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis

The molecular structure of 1-(2,2-Dimethoxyethyl)guanidine is characterized by its molecular formula C5H13N3O2 . The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .Chemical Reactions Analysis

Guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, are known to participate in a variety of chemical reactions. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .Aplicaciones Científicas De Investigación

Structural Characterization and Chemical Properties

Guanidine derivatives have been the subject of structural and chemical property investigations. For example, the first structural characterization of guanidine in the solid state was achieved through X-ray diffraction of co-crystals, revealing insights into the molecular geometry and intermolecular interactions of guanidine derivatives (Göbel & Klapötke, 2007). Similarly, the synthesis of modified guanidines as potential chiral superbases highlights the versatility of guanidine derivatives in synthetic chemistry, presenting a pathway for the creation of novel compounds with significant chemical reactivity and potential catalytic properties (Isobe, Fukuda, & Ishikawa, 2000).

Biomedical Applications

Guanidine derivatives have found applications in biomedical research, with metformin (a biguanide derivative of guanidine) being extensively studied for its antidiabetic effects and potential roles in treating autoimmune diseases and serving as an anti-aging molecule (Ursini et al., 2018). The ability of metformin to modulate immune responses and impact various biological pathways underscores the therapeutic potential of guanidine derivatives beyond their traditional uses.

Direcciones Futuras

Research on guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, continues to be an active area of study. Dendritic guanidines, which have multiple guanidine groups on their peripheries, offer advantages in terms of their synthesis and potential applications . The development of cell-penetrating dendrimers based on several different backbones, their structure-property relationships, and comparisons of their efficacies with those of known cell penetrating peptides are areas of ongoing research .

Propiedades

IUPAC Name |

2-(2,2-dimethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428332 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethoxyethyl)guanidine | |

CAS RN |

52737-38-9 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)